molecular formula C12H11NO2 B6532797 2-(2-methoxyphenoxy)pyridine CAS No. 6287-89-4

2-(2-methoxyphenoxy)pyridine

Cat. No.: B6532797
CAS No.: 6287-89-4
M. Wt: 201.22 g/mol
InChI Key: YSBYEQVJUQJNFS-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)pyridine is an organic compound with the molecular formula C12H11NO2 It consists of a pyridine ring substituted with a 2-methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)pyridine typically involves the reaction of 2-chloropyridine with 2-methoxyphenol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

    Reaction Scheme:

    Reaction Conditions:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced reaction times. The use of catalysts such as palladium on carbon (Pd/C) can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)pyridine undergoes various chemical reactions, including:

  • Oxidation

    • Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
    • Conditions: Acidic or basic medium
    • Products: Corresponding pyridine N-oxide derivatives
  • Reduction

    • Reagents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
    • Conditions: Anhydrous solvents like ether or tetrahydrofuran (THF)
    • Products: Reduced pyridine derivatives
  • Substitution

    • Reagents: Halogenating agents (e.g., N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS))
    • Conditions: Room temperature to reflux
    • Products: Halogenated derivatives of this compound

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Sodium borohydride in anhydrous ether at 0-5°C.

    Substitution: N-bromosuccinimide in chloroform at reflux temperature.

Major Products

    Oxidation: Pyridine N-oxide derivatives

    Reduction: Reduced pyridine derivatives

    Substitution: Halogenated derivatives

Scientific Research Applications

2-(2-methoxyphenoxy)pyridine has several applications in scientific research:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in the development of new catalysts and ligands for various chemical reactions.
  • Biology

    • Investigated for its potential as an antimicrobial agent.
    • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
  • Medicine

    • Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
    • Used in the design of new drug candidates targeting specific biological pathways.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the development of new agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

2-(2-methoxyphenoxy)pyridine can be compared with other similar compounds, such as:

  • 2-(2-hydroxyphenoxy)pyridine

    • Similar structure but with a hydroxyl group instead of a methoxy group.
    • Exhibits different reactivity and biological activity.
  • 2-(2-chlorophenoxy)pyridine

    • Contains a chlorine atom instead of a methoxy group.
    • Shows distinct chemical and biological properties.
  • 2-(2-nitrophenoxy)pyridine

    • Substituted with a nitro group.
    • Possesses unique reactivity and potential applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2-methoxyphenoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-14-10-6-2-3-7-11(10)15-12-8-4-5-9-13-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBYEQVJUQJNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212043
Record name 2-(2-Methoxyphenoxy)pyridine
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Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6287-89-4
Record name 2-(2-Methoxyphenoxy)pyridine
Source CAS Common Chemistry
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Record name 2-(2-Methoxyphenoxy)pyridine
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Record name NSC12014
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Record name 2-(2-Methoxyphenoxy)pyridine
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Record name 2-(2-methoxyphenoxy)pyridine
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Record name 2-(2-METHOXYPHENOXY)PYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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